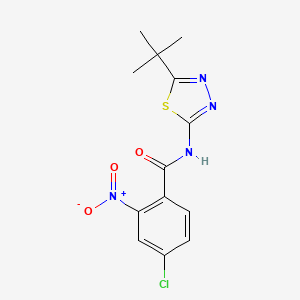![molecular formula C18H25NO5 B5880490 methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)
methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate, also known as CPP, is a chemical compound that has gained significant attention in scientific research. CPP is a cyclic analogue of the amino acid phenylalanine and has been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate is not fully understood. However, it has been proposed that methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate may act by inhibiting the production of prostaglandins and other inflammatory mediators. methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate may also act by modulating the activity of neurotransmitters such as serotonin and dopamine.
Biochemical and physiological effects:
methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate has been found to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate has also been found to reduce fever and increase pain threshold. Additionally, methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate has been found to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
Methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate has been extensively studied, and its biological activities are well characterized. However, methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate also has limitations. It has a relatively short half-life and may require frequent dosing. Additionally, methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate may be toxic at high doses.
Future Directions
For the study of methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate include the development of methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate analogues with improved pharmacokinetic properties and investigation of its potential as an antitumor and antiviral agent.
Synthesis Methods
The synthesis of methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate involves the reaction of 3-cyclopentylpropanoyl chloride with 4,5-dimethoxy-2-nitrobenzoic acid in the presence of triethylamine, followed by reduction of the nitro group to an amino group using zinc and hydrochloric acid. The resulting amino acid is then esterified with methyl alcohol in the presence of sulfuric acid to produce methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate.
Scientific Research Applications
Methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate has been extensively studied for its various biological activities. It has been found to exhibit analgesic, anti-inflammatory, and antipyretic effects. methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate has also been shown to have potential as an antidepressant and anxiolytic agent. Additionally, methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate has been found to have antitumor and antiviral activities.
properties
IUPAC Name |
methyl 2-(3-cyclopentylpropanoylamino)-4,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-22-15-10-13(18(21)24-3)14(11-16(15)23-2)19-17(20)9-8-12-6-4-5-7-12/h10-12H,4-9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZFMINHONWKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CCC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[bis(4-methylphenyl)phosphoryl]methanol](/img/structure/B5880408.png)
![1-[(2-bromo-5-chlorophenyl)sulfonyl]piperidine](/img/structure/B5880433.png)


![N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5880448.png)
![2-[(2-mesityl-2-oxoethyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5880450.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5880468.png)

![N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5880482.png)

![3-[2-(4-isopropylphenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one](/img/structure/B5880503.png)


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5880520.png)